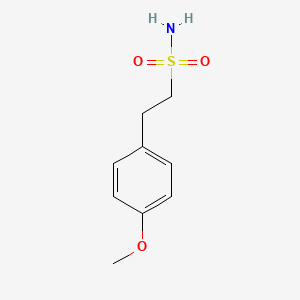

2-(4-Methoxyphenyl)ethane-1-sulfonamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, establishing its formal chemical identity as 2-(4-methoxyphenyl)ethanesulfonamide. This nomenclature reflects the compound's structural organization, specifically highlighting the ethanesulfonamide functional group attached to a 4-methoxyphenyl substituent through a two-carbon linker. The compound maintains several systematic identifiers that facilitate its recognition across chemical databases and literature sources.

The molecular formula of 2-(4-Methoxyphenyl)ethane-1-sulfonamide is established as Carbon 9 Hydrogen 13 Nitrogen 1 Oxygen 3 Sulfur 1, corresponding to the empirical representation of all constituent atoms within the molecular structure. The compound exhibits a molecular weight of 215.27 grams per mole, as determined through computational analysis using standard atomic mass values. This molecular weight places the compound within the range typical for small to medium-sized organic molecules with pharmaceutical relevance.

Chemical Abstract Service has assigned the unique registry number 76653-15-1 to this compound, providing a definitive identification code recognized internationally. Additionally, the European Community number 968-679-4 serves as an alternative regulatory identifier for the compound within European chemical databases. The PubChem Compound Identifier 65445634 represents the primary database reference for accessing comprehensive chemical information about this compound.

The Simplified Molecular Input Line Entry System representation for this compound is expressed as COC1=CC=C(C=C1)CCS(=O)(=O)N, which encodes the complete molecular structure in a linear text format. The International Chemical Identifier string InChI=1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) provides an alternative standardized representation that includes stereochemical and connectivity information. The corresponding International Chemical Identifier Key RRJBARRRFGZDIX-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier for rapid database searches.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features associated with aromatic sulfonamide compounds, incorporating both rigid aromatic components and flexible aliphatic linkages. The 4-methoxyphenyl group maintains a planar aromatic ring structure with the methoxy substituent positioned para to the ethyl chain attachment point. This aromatic system provides structural rigidity while the methoxy group introduces electron-donating characteristics that influence the overall electronic distribution within the molecule.

The ethane linker connecting the aromatic ring to the sulfonamide group introduces conformational flexibility reminiscent of simple alkane systems. As demonstrated in ethane conformational studies, rotational barriers around carbon-carbon bonds create distinct conformational preferences. The staggered conformation typically represents the energetically favorable arrangement due to minimized electron-electron repulsions, while eclipsed conformations experience destabilizing interactions of approximately 3 kilocalories per mole. These conformational principles apply to the ethyl chain in this compound, suggesting that the molecule adopts preferred rotational arrangements that minimize steric strain.

The sulfonamide functional group exhibits characteristic tetrahedral geometry around the sulfur center, with the nitrogen atom maintaining trigonal planar coordination. The sulfur-oxygen double bonds demonstrate significant ionic character, contributing to the compound's polarity and potential for hydrogen bonding interactions. The primary sulfonamide nitrogen provides sites for both hydrogen bond donation and acceptance, influencing the compound's intermolecular interaction patterns and potentially affecting its crystal packing arrangements.

Three-dimensional conformational analysis reveals that the molecule can adopt multiple low-energy conformations through rotation around the carbon-carbon bond connecting the aromatic ring to the aliphatic chain. The methoxy group orientation relative to the aromatic ring plane typically favors coplanar arrangements that maximize conjugation between the oxygen lone pairs and the aromatic pi system. This electronic delocalization contributes to the overall stability of the molecule and influences its reactivity patterns.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallography provides fundamental insights into the solid-state structure and packing arrangements of molecular compounds through the analysis of diffracted X-ray beams. This experimental technique enables the determination of precise atomic positions, bond lengths, bond angles, and intermolecular interactions within crystalline materials. For organic sulfonamide compounds like this compound, crystallographic analysis reveals critical information about molecular conformations adopted in the solid state and the nature of intermolecular forces governing crystal packing.

The crystallographic investigation of sulfonamide compounds typically involves several sequential steps beginning with the preparation of high-quality single crystals suitable for diffraction studies. Crystal growth requires careful optimization of solution conditions, including solvent selection, concentration gradients, and temperature control to achieve crystals with dimensions exceeding 0.1 millimeters in all directions. The resulting crystals must exhibit sufficient regularity and minimal internal defects such as twinning or cracking to produce interpretable diffraction patterns.

Data collection procedures involve mounting the crystal in an intense monochromatic X-ray beam and systematically recording diffraction intensities at multiple crystal orientations. The measurement process generates hundreds of individual diffraction images that collectively contain thousands of reflection intensities. These raw diffraction data undergo processing steps including indexing to determine unit cell parameters and space group symmetry, followed by integration and scaling to produce a refined set of structure factor amplitudes.

Structure solution and refinement procedures utilize computational methods to convert the measured diffraction intensities into a three-dimensional electron density map revealing atomic positions. The initial structural model undergoes iterative refinement against the experimental data to optimize atomic coordinates, thermal parameters, and other crystallographic variables. The final refined structure provides precise geometric parameters including bond distances, bond angles, and torsion angles that characterize the molecular conformation adopted in the crystalline state.

Spectroscopic Profiling (NMR, IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through the analysis of nuclear spin interactions within magnetic fields. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for hydrogen atoms throughout the molecule, with aromatic protons typically appearing in the 7-8 parts per million region due to deshielding effects from the benzene ring current. The methoxy group generates a characteristic singlet around 3.8 parts per million corresponding to the three equivalent methyl protons. The ethylene linker protons appear as multipiples in the aliphatic region, typically between 2.5-3.0 parts per million, with the protons adjacent to the sulfonamide group experiencing greater deshielding.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule. The aromatic carbon atoms exhibit chemical shifts in the 110-160 parts per million range, with the methoxy-substituted carbon appearing at higher field due to electron-donating effects. The carbonyl carbon of the sulfonamide group typically resonates around 170-180 parts per million, while the aliphatic carbons of the ethyl linker appear in the 20-40 parts per million region. The methoxy carbon generates a characteristic signal around 55 parts per million.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within this compound. The sulfonamide group produces distinctive sulfur-oxygen stretching vibrations typically observed around 1350 and 1150 wavenumbers, representing asymmetric and symmetric stretching modes respectively. The nitrogen-hydrogen stretching vibrations of the primary sulfonamide appear around 3350 and 3250 wavenumbers as a doublet pattern. Aromatic carbon-carbon stretching vibrations generate multiple bands in the 1600-1500 wavenumber region, while the methoxy carbon-oxygen stretching appears around 1250 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 215, corresponding to the molecular weight of the intact molecule. Collision-induced dissociation generates characteristic fragment ions that provide insight into the compound's structural organization and weak bond positions. Common fragmentation pathways for sulfonamide compounds include loss of sulfur dioxide (64 mass units) and cleavage adjacent to the sulfonamide group.

| Spectroscopic Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 215.27 g/mol | Computational Analysis |

| Molecular Ion Peak | m/z 215 | Mass Spectrometry |

| Protonated Molecular Ion | m/z 216.07 | Electrospray Ionization |

| Sodium Adduct Ion | m/z 238.05 | Electrospray Ionization |

| Predicted Collision Cross Section | 144.3 Ų | Ion Mobility Prediction |

Properties

IUPAC Name |

2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJBARRRFGZDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonyl Chloride Intermediate

A key intermediate in the synthesis is 2-phthalimido-ethanesulfonyl chloride, prepared by chlorination of 2-phthalimido-ethanesulfonic acid potassium salt with thionyl chloride. This intermediate is crucial for introducing the sulfonyl chloride functional group necessary for sulfonamide formation.

- Reaction Conditions:

- Reflux of taurine, phthalic anhydride, and potassium acetate in acetic acid to form the potassium salt

- Chlorination with thionyl chloride to yield sulfonyl chloride intermediate

- Reaction temperature: 0–5 °C during amine coupling

- Solvent: Pyridine

Formation of this compound

The sulfonyl chloride intermediate reacts with 4-methoxyaniline to yield this compound derivatives.

- Procedure:

- Treat 2-phthalimido-ethanesulfonyl chloride (1 mmol) with 4-methoxyaniline (1 mmol) in pyridine (5 mL) at 0–5 °C.

- Reaction monitored by thin-layer chromatography (TLC) until completion.

- Product isolated by crystallization from acetic acid:water (1:1).

- Yields reported range from 12% to 60%, depending on purification conditions.

Alternative Ammonolysis Route

Treatment of the sulfonyl chloride intermediate with concentrated ammonium hydroxide can produce 2-(1,3-dioxoisoindolin-2-yl)ethane-1-sulfonamide in moderate yields (~23%).

General Synthetic Considerations and Techniques

- Sulfonylation of Amines: A common route involves the dropwise addition of sulfonyl chlorides to amines in the presence of a base such as triethylamine in dichloromethane at low temperatures (0 °C to room temperature).

- Purification: Flash column chromatography and crystallization are typical methods used to purify the sulfonamide products.

- Characterization: Products are characterized by spectroscopic methods including 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis.

Representative Data Table of Synthesis Parameters and Yields

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Taurine + Phthalic anhydride + KAc reflux | Reflux | Acetic acid | - | Formation of potassium salt |

| 2 | Chlorination with thionyl chloride | 0–5 °C | Pyridine | - | Formation of sulfonyl chloride |

| 3 | Sulfonyl chloride + 4-methoxyaniline | 0–5 °C | Pyridine | 12–60 | Crystallization from AcOH:H2O |

| 4 | Sulfonyl chloride + NH4OH | Room temp | Aqueous | 23 | Ammonolysis to sulfonamide |

Research Findings and Optimization

- The yield variability (12–60%) for the sulfonamide formation indicates sensitivity to reaction conditions such as temperature, solvent purity, and reagent stoichiometry.

- The use of pyridine as both solvent and base facilitates the reaction but requires careful removal during work-up.

- Crystallization from acetic acid-water mixtures enhances product purity.

- Alternative bases and solvents may be explored to optimize yield and reduce side reactions.

- Sulfonyl chloride intermediates are moisture sensitive and must be handled under inert or dry conditions to prevent hydrolysis.

Supplementary Synthetic Methods from Related Studies

- N-Sulfonylation of Amines: A general procedure involves adding 1-bromoethane-1-sulfonyl chloride to amines in dichloromethane with triethylamine at 0 °C, warming to room temperature, followed by aqueous work-up and chromatographic purification. This method is adaptable for preparing sulfonamide derivatives structurally related to this compound.

- Use of Catalysts: Zirconocene dichloride and HATU-mediated amide bond formation methods are reported for related sulfonamide-containing molecules, potentially applicable for complex derivatives synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl ethane sulfonamide.

Reduction: Formation of ethane sulfonic acid derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs, focusing on substituent variations, synthetic routes, and physicochemical properties.

Structural and Functional Group Comparisons

Biological Activity

2-(4-Methoxyphenyl)ethane-1-sulfonamide is an organic compound characterized by a sulfonamide functional group attached to an ethane chain with a para-methoxyphenyl substituent. Its molecular formula is C₉H₁₃N₃O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The methoxy group enhances the compound's solubility and biological activity due to its electron-donating properties. This article explores the biological activities of this compound, including its antibacterial and anticancer properties, along with relevant research findings.

The chemical reactivity of this compound is influenced by its functional groups. The aromatic rings can undergo electrophilic aromatic substitution , allowing for various modifications. Additionally, the sulfonamide group can participate in nucleophilic attacks, leading to the formation of sulfonyl derivatives. The compound may also engage in reactions typical of amines, such as acylation or alkylation.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism is crucial for bacterial growth and survival. Studies indicate that compounds similar to this compound exhibit significant antibacterial activity against various strains.

Anticancer Activity

Recent research has highlighted the potential cytotoxic effects of this compound against several cancer cell lines. For instance, it has been shown to inhibit the viability of human osteosarcoma cell line MG-63 and colon cancer cell lines under hypoxic conditions. The compound's mechanism may involve the modulation of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are often overexpressed in tumors .

Synthesis and Structure-Activity Relationship (SAR)

A series of studies have synthesized various sulfonamide derivatives to evaluate their biological activities. Notably, compounds with modifications in their structure have shown varying degrees of activity against target enzymes and cancer cells. For example:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Compound 16a | Saccharide-modified | High activity against CA IX |

| Compound 16b | Similar to 16a | Superior inhibitory effect on MG-63 cells |

| Compound 16e | Another derivative | Effective under hypoxic conditions |

The structure-activity relationship indicates that modifications in the sulfonamide structure can significantly enhance or diminish biological efficacy .

Case Studies

In a notable study, compounds derived from this compound were tested against various cancer cell lines. The results demonstrated that certain derivatives exhibited up to a 20% decrease in cell viability at high concentrations (400 μM), particularly under hypoxic conditions where tumor cells typically thrive .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)ethane-1-sulfonamide, and what are their advantages?

The compound can be synthesized via a multi-step procedure starting with the generation of 2-phthalimido-ethanesulfonyl chloride (intermediate B ). This intermediate is reacted with 4-methoxyaniline in pyridine at 0–5°C, followed by crystallization from an acetic acid-water mixture to yield 2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)ethane-1-sulfonamide (C2 ) with yields ranging from 12–60% . Key Advantages :

- Controlled reaction temperature minimizes side products.

- TLC monitoring ensures reaction completion.

- Crystallization improves purity.

Q. How can researchers characterize this compound effectively?

A combination of analytical techniques is recommended:

- 1H/13C NMR : Confirm structural integrity and substitution patterns.

- ESI–MS : Verify molecular weight and fragmentation patterns.

- ATR FT-IR : Identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹).

- Elemental Analysis : Validate purity and stoichiometry .

Q. How can low yields in sulfonamide synthesis be troubleshooted?

Low yields (e.g., 12–60% for C2 ) may arise from competing side reactions or incomplete intermediate formation. Strategies include:

- Optimize Reaction Conditions : Use excess 4-methoxyaniline (1.2–1.5 eq.) to drive the reaction.

- Purification : Employ gradient column chromatography instead of crystallization for higher recovery .

- Monitor Byproducts : Use TLC to detect intermediates like unreacted 2-phthalimido-ethanesulfonyl chloride (B ) .

Q. What strategies are effective for isotopic labeling (e.g., carbon-14) in aryl-substituted sulfonamides?

For aryl-ring labeling, start with toluene ring-1-14C (II ) and functionalize via Friedel-Crafts acylation or alkylation. Subsequent reduction (e.g., LiAlH4) yields 2-(4-methoxyphenyl)ethanol (ring-1-14C), which can be oxidized and converted to the sulfonamide . Critical Steps :

- Ensure radiochemical purity via HPLC with a radioactivity detector.

- Use protective groups (e.g., phthalimide) to prevent isotopic dilution during synthesis .

Q. How can synthesis byproducts and impurities be analyzed and mitigated?

Common byproducts include morpholine derivatives (e.g., C4 ) or unreacted intermediates. Mitigation involves:

- HPLC-MS Analysis : Identify impurities (e.g., C3 at 23% yield) .

- Recrystallization Solvent Screening : Use ethanol-water instead of acetic acid-water to exclude polar impurities .

- Reaction Quenching : Add ice-cold water to terminate reactions and precipitate pure product .

Q. How can biological activity and structure-activity relationships (SAR) be evaluated for sulfonamide derivatives?

- In Vitro Assays : Test inhibition of enzymes (e.g., carbonic anhydrase) or antimicrobial activity against Gram-positive/-negative strains.

- SAR Insights : Compare substituent effects (e.g., electron-donating OCH3 vs. electron-withdrawing groups on aryl rings) .

- Molecular Docking : Use X-ray crystallography data (e.g., sulfone derivatives in Acta Cryst. E68) to model binding interactions .

Q. Example Biological Data :

| Derivative | Target Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Sulfone analog | Antiviral (HCV NS5B) | 2.1 | |

| C2 | Antimicrobial (S. aureus) | 15.3 |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.